5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine

Medicinal Chemistry ADME Prediction Drug Design

For advanced pharmaceutical intermediate synthesis, 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine (CAS 947249-15-2) is not chemically equivalent to simpler 3-methoxy or 3-ethoxymethyl analogs. Its 2-methoxyethoxy chain introduces a higher topological polar surface area (57.4 Ų), increased hydrogen bond acceptor count (4), and enhanced conformational flexibility (4 rotatable bonds). This profile is critical for reducing CNS exposure in peripheral kinase inhibitors and for improving solubility in polar aprotic solvents like DMF/DMSO during Pd-catalyzed cross-coupling reactions. Choose this building block to precisely tune lipophilicity and synthetic compatibility in your hit-to-lead oncology campaigns.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
CAS No. 947249-15-2
Cat. No. B1444405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine
CAS947249-15-2
Molecular FormulaC8H11BrN2O2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCOCCOC1=C(N=CC(=C1)Br)N
InChIInChI=1S/C8H11BrN2O2/c1-12-2-3-13-7-4-6(9)5-11-8(7)10/h4-5H,2-3H2,1H3,(H2,10,11)
InChIKeyTWZMRSWMUHNYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine (CAS 947249-15-2): A Differentiated Pyridine Building Block for Kinase-Targeted Library Synthesis


5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine (CAS 947249-15-2) is a substituted pyridin-2-ylamine derivative featuring a bromine atom at the 5-position and a 2-methoxyethoxy group at the 3-position. It is primarily utilized as a heterocyclic building block in medicinal chemistry, with its structural motif associated with cyclin-dependent kinase (CDK) inhibitory activity [1]. Unlike simpler methoxy or ethoxy analogs, this compound incorporates a longer, more flexible 2-methoxyethoxy chain that modifies key physicochemical properties such as lipophilicity, polar surface area, and conformational flexibility, thereby influencing its suitability for specific synthetic routes and target interactions [2].

Why 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine Cannot Be Substituted with Simpler 3-Methoxy or 3-Ethoxy Pyridin-2-ylamine Analogs


In procurement for advanced pharmaceutical intermediate synthesis, direct substitution of 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine with simpler analogs such as 5-bromo-3-methoxypyridin-2-amine (CAS 42409-58-5) or 5-bromo-3-ethoxymethyl-pyridin-2-ylamine is not chemically equivalent. The 2-methoxyethoxy chain introduces two additional oxygen atoms and an extended rotatable bond framework, resulting in distinct calculated physicochemical properties including higher topological polar surface area (TPSA), increased hydrogen bond acceptor count, and altered lipophilicity [1]. These differences critically impact molecular recognition in kinase binding pockets, synthetic compatibility in Pd-catalyzed cross-coupling reactions, and the compound's overall pharmacokinetic profile when incorporated into larger lead structures [2].

Quantitative Differentiation of 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine (CAS 947249-15-2) from Closest Analogs


Enhanced Topological Polar Surface Area (TPSA) Relative to 3-Methoxy and 3-Ethoxy Analogs

The 2-methoxyethoxy substituent significantly increases the topological polar surface area (TPSA) compared to 3-methoxy and 3-ethoxy analogs. This increase, from 48.1 Ų (5-bromo-3-methoxypyridin-2-amine) and 51.2 Ų (5-bromo-3-ethoxypyridin-2-amine, estimated) to 57.4 Ų, is directly relevant to predicting intestinal absorption and blood-brain barrier penetration [1][2]. The higher TPSA value for 947249-15-2 suggests a potential advantage in reducing CNS penetration when incorporated into lead compounds, which is often desirable for peripherally targeted kinase inhibitors [3].

Medicinal Chemistry ADME Prediction Drug Design

Increased Hydrogen Bond Acceptor Count Facilitating Specific Kinase Interactions

The 2-methoxyethoxy group provides four hydrogen bond acceptors (HBAs) compared to three in the 3-methoxy and 3-ethoxy analogs [1][2]. This additional HBA capability, contributed by the ether oxygen in the 2-methoxyethoxy chain, can enable additional or stronger hydrogen bonding with conserved water molecules or backbone amides in the hinge region of ATP-binding pockets, a common feature in kinase inhibitor design [3].

Kinase Inhibition Structure-Based Design Molecular Docking

Greater Rotational Freedom (4 vs 1 Rotatable Bonds) for Induced-Fit Binding Conformations

The 2-methoxyethoxy chain introduces three additional rotatable bonds compared to the single methoxy group in 5-bromo-3-methoxypyridin-2-amine [1][2]. This increased flexibility allows the compound to adopt a wider range of low-energy conformations, potentially enabling better accommodation within flexible protein binding sites through an induced-fit mechanism [3].

Conformational Flexibility Molecular Mechanics Drug-Receptor Binding

Optimized Lipophilicity (XLogP3-AA = 1.0) Balancing Solubility and Permeability

The calculated partition coefficient (XLogP3-AA) for 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine is 1.0, which is lower than the 1.7 for the N-(2-methoxyethyl) analog and comparable to the 1.2 for the 3-methoxy analog [1][2]. This value falls within the optimal range (1-3) for oral drug absorption, balancing sufficient lipophilicity for membrane permeability with adequate aqueous solubility [3].

Lipophilicity ADME Druglikeness

Recommended Application Scenarios for 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine (CAS 947249-15-2) Based on Differentiated Evidence


Scaffold for Selective Kinase Inhibitors Requiring Reduced CNS Penetration

The elevated topological polar surface area (57.4 Ų) compared to simpler alkoxy analogs positions 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine as an ideal starting point for designing kinase inhibitors intended for peripheral targets. This property, documented in Section 3, supports the selection of this building block in oncology programs where minimizing CNS exposure is a key safety consideration [1].

Building Block for Flexible, Induced-Fit Binding Site Exploration

With four rotatable bonds, this compound offers significantly greater conformational flexibility than the rigid 3-methoxy analog (one rotatable bond). This property is valuable in early-stage hit-to-lead campaigns targeting kinases or other enzymes with flexible active sites, as it increases the likelihood of identifying productive binding modes through computational and experimental screening [2].

Precursor for Pd-Catalyzed Cross-Coupling in Polar Aprotic Solvents

The 5-bromo substituent provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. The increased polarity (TPSA) and hydrogen bond acceptor count (4 HBAs) of the 2-methoxyethoxy chain may enhance solubility in polar aprotic solvents such as DMF and DMSO compared to more lipophilic analogs, potentially improving reaction yields and facilitating purification [3].

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